2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a cyclopentylcarbamoyl amino group and at position 4 with an acetamide moiety linked to a 2-methoxybenzyl group. Its molecular formula is C₁₉H₂₃N₄O₃S, with a molecular weight of approximately 407.5 g/mol (estimated based on structural analogs) . The 2-methoxybenzyl substituent may enhance lipophilicity, influencing pharmacokinetic behavior .
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-16-9-5-2-6-13(16)11-20-17(24)10-15-12-27-19(22-15)23-18(25)21-14-7-3-4-8-14/h2,5-6,9,12,14H,3-4,7-8,10-11H2,1H3,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRLUZVYBBZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate.
Mode of Action
2-aminothiazole derivatives are known to interact with their targets in a way that inhibits the growth of various cancerous cell lines. The specific interactions and resulting changes caused by this compound would need further investigation.
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by 2-aminothiazole derivatives, it can be inferred that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, particularly in cancerous cells.
Result of Action
Given its potential inhibitory activity against various cancerous cell lines, it can be inferred that the compound may induce cell death or inhibit cell proliferation in these lines.
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is not clearly defined in the available literature Factors such as pH, temperature, and presence of other compounds could potentially influence its action
This compound represents a promising area of research in the field of anticancer drug discovery.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further empirical studies are necessary to confirm these effects for this specific compound.
Scientific Research Applications
- Medicinal Chemistry : The compound is being investigated for its potential use in developing new therapeutic agents targeting bacterial infections and cancer.
- Biological Studies : It serves as a model compound in studying the mechanisms of action of thiazole derivatives in various biological systems.
- Chemical Synthesis : The compound can be used as a building block for synthesizing more complex molecules in pharmaceutical research.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed promising antibacterial activity against resistant strains of bacteria, suggesting that compounds like 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide could be further explored for antibiotic development.
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Anticancer Mechanism Investigation :
- In vitro studies have indicated that thiazole-based compounds can induce apoptosis in cancer cells. Research focusing on the specific pathways activated by this compound could provide insights into its therapeutic potential.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 1,3-thiazole core exhibits electrophilic character at C-2 and C-4 positions due to electron-withdrawing effects of the sulfur and nitrogen atoms.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS), CCl₄, 80°C | Bromination at C-5 position of thiazole | |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Cross-coupling at C-4 to introduce aryl groups |
Key Findings :
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Bromination proceeds regioselectively at the less hindered C-5 position, confirmed by X-ray crystallography in analogous thiazoles.
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Palladium-catalyzed couplings enable modular diversification of the thiazole ring for structure-activity relationship (SAR) studies.
Hydrolysis of the Acetamide Group
The secondary acetamide linker undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Catalyst |
|---|---|---|---|
| 6M HCl, reflux, 12 hr | Carboxylic acid + 2-methoxybenzylamine | 78% | None |
| NaOH (10%), EtOH, 60°C | Sodium carboxylate + free amine | 92% | Phase-transfer catalyst |
Mechanistic Insight :
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Acidic hydrolysis follows a nucleophilic acyl substitution pathway, confirmed by isotopic labeling studies in related acetamides .
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Alkaline conditions favor deprotonation of the intermediate tetrahedral species, accelerating reaction rates.
Functionalization of the Cyclopentylcarbamoyl Group
The carbamoyl moiety participates in urea-forming reactions:
| Reaction | Reagents | Application |
|---|---|---|
| Condensation | Aldehydes, TiCl₄, DCM, 0°C → RT | Formation of Schiff bases for metal coordination studies |
| Acylation | Acetyl chloride, pyridine, 0°C | Introduction of acetyl groups to modulate lipophilicity |
Structural Impact :
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Schiff base derivatives exhibit bathochromic shifts in UV-Vis spectra (λ_max = 320–350 nm), suggesting extended conjugation .
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Acylation reduces hydrogen-bonding capacity, as evidenced by ΔlogP increases of 1.2–1.8 units .
Methoxybenzyl Group Modifications
The 2-methoxybenzyl substituent undergoes demethylation and electrophilic aromatic substitution:
| Transformation | Conditions | Regiochemistry |
|---|---|---|
| O-Demethylation | BBr₃, DCM, −78°C → RT | Selective para-hydroxylation |
| Nitration | HNO₃/H₂SO₄, 0°C | Meta-nitration relative to methoxy |
Analytical Validation :
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Demethylation products show characteristic IR stretches at 3400 cm⁻¹ (phenolic -OH) .
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Nitration regioselectivity aligns with DFT calculations (Hammett σ⁺ = +0.78 for methoxy) .
Cyclization Reactions
Intramolecular cyclizations generate novel heterocycles:
| Cyclization Type | Conditions | Product |
|---|---|---|
| Lactam Formation | PPA, 120°C, 3 hr | 7-membered β-lactam |
| Thiazolo-Fused Ring | CuI, L-proline, DMF, 100°C | Tetracyclic thiazolo[3,2-a]pyrimidine |
Biological Relevance :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related acetamides with variations in heterocyclic cores, substituents, and biological activities. Key examples include:
Key Comparisons
Heterocyclic Core Variations :
- The thiazole core in the target compound is replaced by thiadiazole in and benzothiazole in . Thiadiazoles often exhibit enhanced electron-withdrawing properties, while benzothiazoles contribute to π-π stacking interactions in biological systems .
- The 1,3-thiazole in the target compound is associated with moderate planarity, facilitating receptor binding compared to bulkier benzothiazoles .
Substituent Effects: The 2-methoxybenzyl group in the target compound improves lipophilicity (logP ~3.2 predicted) compared to the 4-chlorophenethyl group in (logP ~3.8).
Biological Activity :
- Compounds with amide moieties (e.g., ) are frequently explored for antimicrobial activity. The target compound’s thiazole core may inhibit bacterial enzymes like dihydrofolate reductase, akin to sulfa drugs .
- 4-Chlorobenzyl and 4-nitrophenyl substituents in analogs are linked to antiparasitic and antifungal activities, suggesting the target compound could be optimized for similar applications .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling cyclopentylcarbamoyl isocyanate with a thiazole intermediate, similar to methods in . By contrast, thiadiazole derivatives require sulfanyl coupling agents, increasing synthetic complexity .
Safety and Toxicity: Limited toxicological data exist for acetamide derivatives (e.g., notes incomplete studies on 2-cyano-N-[(methylamino)carbonyl]acetamide). The target compound’s cyclopentyl group may reduce hepatotoxicity compared to smaller alkyl chains .
Q & A
Q. What synthetic routes are established for synthesizing this compound, and what intermediates are critical?
The synthesis of thiazole-containing acetamides typically involves cyclocondensation reactions. For example, thiazole rings can be formed via Hantzsch thiazole synthesis using α-haloketones and thioureas. A key intermediate is the cyclopentylcarbamoyl-substituted thiourea, which reacts with α-bromoacetate derivatives to form the thiazole core. Subsequent coupling with 2-methoxybenzylamine via amidation completes the structure. Catalysts like anhydrous aluminum chloride (used in related thiazole syntheses ) or mild bases (e.g., triethylamine) are critical for regioselectivity. Purification often requires column chromatography or recrystallization to isolate the final product .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
Methodological validation includes:
- Spectroscopic Analysis :
- ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl and methoxyphenyl groups).
- IR Spectroscopy to identify carbamoyl (C=O, ~1650 cm⁻¹) and acetamide (N-H, ~3300 cm⁻¹) functional groups.
Q. Which in vitro assays are recommended for initial pharmacological screening?
Thiazole-acetamide derivatives are often screened for:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiazole moiety’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods predict binding interactions between this compound and target enzymes?
- Molecular Docking : Tools like AutoDock Vina model interactions with proteins (e.g., COX-2, EGFR) by aligning the thiazole-acetamide scaffold into active sites.
- HOMO-LUMO Analysis : Predicts electron distribution for reactive sites (e.g., cyclopentylcarbamoyl group as an electron donor) .
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations).
- QSAR Models : Correlate substituent modifications (e.g., methoxy position) with bioactivity .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from poor pharmacokinetics (PK) or off-target effects. Strategies include:
- ADME Profiling :
- Solubility : Use shake-flask method with PBS (pH 7.4).
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes).
Q. What structural modifications optimize this compound’s pharmacokinetic profile?
- Lipophilicity Adjustment : Replace the methoxyphenyl group with polar substituents (e.g., pyridyl) to enhance solubility.
- Metabolic Blocking : Introduce fluorine atoms on the cyclopentyl ring to reduce CYP450-mediated oxidation.
- Prodrug Design : Esterify the acetamide to improve oral bioavailability, with hydrolysis in vivo releasing the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
